Fmoc-Lys(Dde)-OH

描述

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHSSQNORWQENF-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448256 | |

| Record name | Fmoc-Lys(Dde)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150629-67-7 | |

| Record name | Fmoc-Lys(Dde)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Orthogonal Protector: A Technical Guide to Fmoc-Lys(Dde)-OH

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount in the synthesis of complex peptides. Among these, Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dde)-OH, stands out as a critical tool for advanced peptide chemistry. Its unique structural design enables the selective modification of lysine side chains, paving the way for the creation of branched peptides, antibody-drug conjugates, and other sophisticated biomolecules.

This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use in the laboratory.

Core Structure and Properties

This compound is a derivative of the amino acid lysine, featuring two key protecting groups that are orthogonal to each other. The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, a standard in solid-phase peptide synthesis (SPPS). The ε-amino group of the lysine side chain is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is labile to hydrazine.[1][2] This orthogonal protection strategy is the cornerstone of its utility, allowing for the selective deprotection and modification of the lysine side chain without affecting the integrity of the growing peptide backbone.[1]

The molecular formula for this compound is C₃₁H₃₆N₂O₆, with a molecular weight of approximately 532.63 g/mol .[3][4][5]

Physicochemical Data

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃₁H₃₆N₂O₆ | [3][4][6] |

| Molecular Weight | 532.63 g/mol | [3][5][7] |

| Appearance | White or off-white powder | [6] |

| Purity | ≥98% | [6] |

| Melting Point | 80 °C (decomposes) | [7] |

| Optical Rotation | +3.0° ± 1.5° (c=1, MeOH) | [6] |

| Solubility | Soluble in DMF, DMSO, NMP | [6][8] |

Strategic Applications in Peptide Synthesis

The primary application of this compound lies in its ability to facilitate site-specific modifications of peptides. This is particularly valuable in the following areas:

-

Branched Peptides: By selectively removing the Dde group, a second peptide chain can be synthesized on the lysine side chain, leading to the formation of branched peptides such as multi-antigenic peptides (MAPs) used in vaccine development.[1]

-

Peptide Labeling and Conjugation: The deprotected ε-amino group serves as a handle for the attachment of various labels, including fluorophores, biotin, and drug molecules.[9][10] This is instrumental in creating diagnostic probes and targeted therapeutics.

-

Cyclic Peptides: The lysine side chain can be used as an anchor point for cyclization, a strategy often employed to enhance the stability and bioactivity of peptides.[9]

Experimental Protocols

The following are detailed methodologies for the synthesis and deprotection of this compound.

Synthesis of this compound

This protocol outlines the synthesis of this compound starting from N-α-Fmoc-N-ε-Boc-L-lysine.[3][11]

Materials:

-

N-α-Fmoc-N-ε-Boc-L-lysine

-

4 M HCl in dioxane

-

Ethanol

-

2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (2-acetyldimedone)

-

N,N-diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

1 M HCl

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol

-

Dichloromethane

Procedure:

-

Boc Deprotection: Dissolve N-α-Fmoc-N-ε-Boc-L-lysine in 4 M HCl/dioxane and stir at room temperature for 2 hours.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dde Protection: Dissolve the resulting residue in ethanol. Add 2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione and N,N-diisopropylethylamine.

-

Reflux: Heat the reaction mixture to reflux for 17 hours.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated saline.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography using a methanol/dichloromethane gradient to yield this compound as a white solid.[3][11]

Selective Deprotection of the Dde Group in SPPS

This protocol describes the removal of the Dde protecting group from a resin-bound peptide.[2][12]

Materials:

-

Peptide-resin containing a this compound residue

-

2% Hydrazine hydrate in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Hydrazine Treatment: Treat the resin with a solution of 2% hydrazine hydrate in DMF. Agitate the mixture for a short period (typically 3-10 minutes). Repeat this step 2-3 times to ensure complete removal.[13]

-

Washing: Wash the resin thoroughly with DMF to remove the cleaved Dde group and excess hydrazine.

Note: For full orthogonality with Fmoc, hydroxylamine can be used for Dde removal, as hydrazine can also partially cleave the Fmoc group.[7][9]

Visualizing the Structure and Workflow

To better understand the molecular architecture and its role in peptide synthesis, the following diagrams are provided.

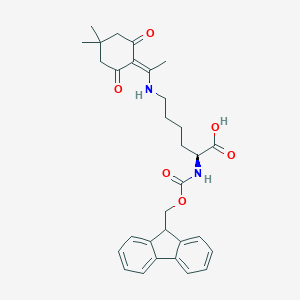

Caption: Chemical structure of this compound.

Caption: Workflow for SPPS using this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fmoc-L-Lys(Dde)-OH | 150629-67-7 [chemicalbook.com]

- 4. This compound | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. Fmoc-L-Lys(Dde)-OH | Matrix Innovation [matrix-innovation.com]

- 7. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 9. peptide.com [peptide.com]

- 10. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]

Orthogonal Protection Strategy Using Fmoc-Lys(Dde)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and precisely modified peptides. Among the various tools available, the orthogonal protection strategy employing Fmoc-Lys(Dde)-OH has emerged as a particularly powerful and versatile approach. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and applications of this strategy, tailored for researchers, scientists, and professionals in drug development.

The Principle of Orthogonality: Fmoc and Dde

The utility of this compound lies in the orthogonal nature of its two protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino position and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the ε-amino side chain.[1] Orthogonality in this context means that each protecting group can be selectively removed under specific conditions without affecting the other, allowing for precise, site-specific modifications.[1][2]

-

Fmoc Group: This base-labile group is the standard for α-amino protection in solid-phase peptide synthesis (SPPS). It is readily cleaved by treatment with a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF), to allow for peptide chain elongation.[1][3]

-

Dde Group: In contrast, the Dde group is stable to the basic conditions used for Fmoc removal and to the acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[2][4] It is selectively cleaved under mild conditions, most commonly with dilute hydrazine in DMF.[1][4]

This differential reactivity is the foundation of the Fmoc/Dde orthogonal strategy, enabling a wide range of advanced applications in peptide synthesis.[4]

Chemical Structures and Deprotection Schemes

The distinct chemical structures of the Fmoc and Dde protecting groups dictate their cleavage conditions.

Applications in Advanced Peptide Synthesis

The ability to selectively deprotect the lysine side chain opens up a plethora of possibilities for creating complex peptide architectures and conjugates.

Synthesis of Branched Peptides

One of the primary applications of this compound is in the synthesis of branched or multi-antigenic peptides (MAPs).[1] By incorporating this compound into a peptide sequence, the Dde group can be removed on-resin to expose the ε-amino group, which then serves as an attachment point for the synthesis of a second peptide chain.[5][6] This is crucial for developing peptide-based vaccines and diagnostic tools.[1]

Site-Specific Labeling and Conjugation

The selective deprotection of the lysine side chain allows for the site-specific attachment of various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG) chains, and other reporter groups or therapeutic payloads.[7][8] This is invaluable for creating targeted drug delivery systems, diagnostic probes, and for studying protein-protein interactions.

Synthesis of Cyclic Peptides

This compound is also instrumental in the synthesis of cyclic peptides.[9] After linear assembly, the Dde group can be removed, and the exposed ε-amino group can be cyclized with the N-terminal α-amino group or another reactive side chain within the peptide sequence.

Experimental Protocols

The following are detailed methodologies for the key steps involving the use of this compound in SPPS.

Standard Fmoc-SPPS Coupling Protocol

This protocol outlines the general steps for elongating the peptide chain.

-

Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Selective Dde Group Removal

Method 1: Hydrazine Deprotection [4][10]

This is the most common method for Dde removal.

-

Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Treatment: Add the 2% hydrazine solution to the peptidyl-resin (approximately 25 mL per gram of resin).[10]

-

Reaction: Gently agitate the mixture at room temperature for 3-5 minutes.[10]

-

Filtration and Repetition: Filter the resin and repeat the hydrazine treatment two more times.[10]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine.[10]

Method 2: Hydroxylamine Deprotection [10][11]

This method offers an alternative that can be fully orthogonal to the Fmoc group.[9]

-

Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP) (approximately 10 mL per gram of resin).[10][11]

-

Treatment: Add the solution to the peptidyl-resin.

-

Reaction: Gently shake the mixture at room temperature for 30-60 minutes.[11]

-

Washing: Filter the resin and wash thoroughly with DMF (3 times).[11]

Quantitative Data on Dde Removal

The efficiency of Dde removal can be influenced by factors such as reaction time, hydrazine concentration, and the number of treatments. An optimization study on the removal of a related ivDde group provides valuable insights.

| Condition ID | Hydrazine Conc. (%) | Reaction Time (min) | Iterations | Observed Removal Efficiency |

| 1 | 2 | 3 | 3 | Incomplete (~50%) |

| 2 | 2 | 5 | 3 | Improved but still incomplete |

| 3 | 2 | 3 | 4 | Nominal increase from Condition 1 |

| 4 | 4 | 3 | 3 | Nearly complete removal |

Data adapted from an optimization study on ivDde removal. While Dde is generally easier to remove than ivDde, this data highlights the importance of optimizing deprotection conditions for specific peptide sequences.

Potential Challenges and Considerations

While the Fmoc/Dde strategy is robust, researchers should be aware of potential side reactions.

-

Dde Migration: In some cases, the Dde group has been observed to migrate from the ε-amino group of one lysine to the unprotected ε-amino group of another lysine residue within the peptide sequence.[9][12]

-

Stability: During long and complex syntheses, partial loss of the Dde group can occur.[10]

To mitigate these issues, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group can be used.[7][10] The ivDde group is more stable to piperidine treatment and less prone to migration, although its removal may require slightly harsher conditions (e.g., higher hydrazine concentration or longer reaction times).[4]

Conclusion

The orthogonal protection strategy using this compound is an indispensable tool in modern peptide chemistry, providing the flexibility to synthesize complex, multi-functional peptides with a high degree of precision.[1] Its applications in the development of novel therapeutics, diagnostics, and research tools are vast and continue to expand.[1] By understanding the underlying chemical principles and optimizing experimental protocols, researchers can fully harness the power of this versatile building block to advance their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. ivDde-Lys(Fmoc)-OH | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. merel.si [merel.si]

- 6. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Fmoc-Lys(Dde)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and applications of Nα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-lysine (Fmoc-Lys(Dde)-OH), a critical reagent in modern peptide chemistry. Its unique orthogonal protection scheme enables the synthesis of complex and modified peptides for a wide range of research and therapeutic applications.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized below, providing essential information for its handling, storage, and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₆N₂O₆ | [1] |

| Molecular Weight | 532.6 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~80 °C (decomposes) | [3] |

| Purity (HPLC) | ≥97.0% | [3] |

| Purity (TLC) | ≥98% | [3] |

| Solubility | Soluble in DMF, DMSO, NMP, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5] |

| Storage Temperature | -20°C |

Stability Profile

The stability of the Fmoc and Dde protecting groups is central to the utility of this compound. The Dde group is notably stable under the basic conditions required for Fmoc removal (e.g., piperidine) and the acidic conditions used for the cleavage of many side-chain protecting groups (e.g., TFA).[6][7] This orthogonality is the cornerstone of its application in complex peptide synthesis.

However, a key consideration is the potential for Dde group migration. Under certain conditions, particularly during Fmoc deprotection with piperidine, the Dde group can migrate from the ε-amino group of one lysine residue to an unprotected ε-amino group of another lysine.[8] This side reaction can be mitigated by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal or by opting for the more sterically hindered and stable ivDde protecting group.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the selective deprotection of its protecting groups are provided below.

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound starting from Fmoc-Lys(Boc)-OH.

Materials:

-

N-α-Fmoc-N-ε-Boc-L-lysine (Fmoc-Lys(Boc)-OH)

-

4 M HCl in dioxane

-

Ethanol (EtOH)

-

2-acetyldimedone (2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione)

-

N,N-diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

1 M HCl

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Boc Deprotection: Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) in 4 M HCl/dioxane. Stir the solution at room temperature for 2 hours. Remove the solvent under reduced pressure.

-

Dde Protection: Dissolve the resulting residue in ethanol. Add 2-acetyldimedone (1.5 equivalents) and DIPEA (3 equivalents). Heat the mixture to reflux for 17 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of 0.5% to 3% methanol in dichloromethane to yield this compound as a white solid.

Deprotection Protocols in Solid-Phase Peptide Synthesis (SPPS)

The following are standard protocols for the selective removal of the Fmoc and Dde protecting groups during SPPS.

Reagent:

-

20% piperidine in N,N-dimethylformamide (DMF)

Procedure:

-

Treat the resin-bound peptide with a solution of 20% piperidine in DMF.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF.

Reagent:

-

2% (v/v) hydrazine monohydrate in DMF

Procedure:

-

Treat the peptidyl-resin with a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).

-

Allow the mixture to stand at room temperature for 3 minutes.

-

Filter the resin.

-

Repeat the hydrazine treatment two more times.

-

Wash the resin thoroughly with DMF.[7]

This method allows for the removal of the Dde group without affecting the Fmoc group.

Reagents:

-

Hydroxylamine hydrochloride

-

Imidazole

-

N-methylpyrrolidone (NMP)

-

Dichloromethane (DCM)

Procedure:

-

Prepare a solution of 1.8 mM hydroxylamine hydrochloride and 1.4 mM imidazole in a 1:5 (v/v) mixture of DCM and NMP.

-

Treat the resin-bound peptide with this solution.

-

Agitate the mixture at room temperature for up to 3 hours.

-

Wash the resin thoroughly with NMP and DCM.[9]

Applications and Experimental Workflows

This compound is instrumental in the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptides with site-specific modifications such as labeling or drug conjugation.

Synthesis of a Branched Peptide

The orthogonal nature of the Fmoc and Dde protecting groups allows for the synthesis of a second peptide chain on the side chain of a lysine residue.

Caption: Workflow for the synthesis of a branched peptide using this compound.

Site-Specific Labeling of a Peptide

This compound is frequently used for the site-specific incorporation of labels, such as fluorophores or biotin.

Caption: General workflow for site-specific peptide labeling.

Application in Drug Development: Synthesis of Liraglutide

This compound is a key component in the solid-phase synthesis of Liraglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity. The Dde group allows for the attachment of the fatty acid side chain to the lysine residue after the main peptide backbone has been assembled.[10][11][12]

Caption: Simplified workflow for the solid-phase synthesis of Liraglutide.

Conclusion

This compound is a versatile and indispensable tool in modern peptide chemistry. Its well-defined chemical properties and the orthogonal stability of its protecting groups provide chemists with the precision required to construct complex and modified peptides. A thorough understanding of its stability and the appropriate deprotection protocols is crucial for its successful application in the synthesis of novel peptide-based therapeutics and research agents. The methodologies and workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | Derivatives for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 8. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]

- 11. WO2018104922A1 - Synthesis of liraglutide - Google Patents [patents.google.com]

- 12. CN106397573A - Solid-phase synthesis method of liraglutide - Google Patents [patents.google.com]

The Dde Protecting Group: An In-depth Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules like peptides and oligonucleotides. Among the diverse arsenal of protective groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group has emerged as a versatile and highly valuable tool. Its unique cleavage conditions provide a critical layer of orthogonality, enabling chemists to perform specific chemical modifications with high precision. This technical guide provides a comprehensive overview of the Dde protecting group, its core functionalities, applications, and detailed experimental protocols.

Core Principles of the Dde Protecting Group

The Dde group is primarily employed for the protection of primary amines, most notably the side chain of lysine and other diamino acids in peptide synthesis.[1][2] Its defining characteristic is its stability under both acidic (e.g., trifluoroacetic acid, TFA) and basic (e.g., piperidine) conditions commonly used for the removal of Boc and Fmoc groups, respectively.[3] This stability profile establishes the Dde group as an orthogonal protecting group, allowing for its selective removal without affecting other protected functionalities within the molecule.[4][5]

The true utility of the Dde group lies in its selective cleavage under mild conditions, typically using a solution of 2% hydrazine in N,N-dimethylformamide (DMF).[1][3] This specific lability allows for the unmasking of the protected amine at a desired stage of the synthesis, paving the way for site-specific modifications such as:

-

Synthesis of branched peptides: By deprotecting a Dde-protected lysine side chain, a new peptide chain can be initiated from this position.[3]

-

On-resin cyclization: Selective deprotection of a Dde group can reveal an amine for subsequent intramolecular cyclization with a carboxylic acid.

-

Attachment of labels and reporters: Fluorescent dyes, biotin, or other moieties can be specifically conjugated to the deprotected amine.

-

Synthesis of peptide mimetics and peptoids: The Dde group's orthogonality is also valuable in the synthesis of non-natural peptide-like structures.[6][7]

A more sterically hindered analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address some of the limitations of Dde, such as potential migration and partial loss during prolonged syntheses.[1] The ivDde group offers enhanced stability while still being removable with hydrazine.

Chemical Structure and Reaction Mechanism

The Dde group is introduced onto a primary amine via reaction with 2-acetyldimedone (Dde-OH). The resulting vinylogous amide is stable to a wide range of reagents.

The deprotection mechanism with hydrazine involves a nucleophilic attack on the Dde group, leading to its cleavage and the release of the free amine. The reaction is typically rapid and clean.

Below is a diagram illustrating the structure of a Dde-protected lysine residue.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-Lys(Dde)-OH for Advanced Peptide Synthesis

This compound is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex and precisely modified peptides. Its unique orthogonal protecting group strategy allows for selective manipulation of the lysine side chain, a capability essential for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.

Core Properties of this compound

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-lysine, or this compound, is a derivative of the amino acid lysine designed for Fmoc-based SPPS.[1][2] Its key feature is the presence of two distinct, orthogonally cleavable protecting groups: the base-labile Fmoc group on the α-amine and the hydrazine-sensitive Dde group on the ε-amine of the side chain.[1][2][3]

This dual-protection scheme is the foundation of its utility. The Fmoc group is removed at each cycle of peptide elongation using a mild base like piperidine, while the Dde group remains stable under these conditions.[1][4] The Dde group can then be selectively removed at a desired step using a dilute solution of hydrazine or hydroxylamine, exposing the side-chain amine for further modification.[1][3][5]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 150629-67-7 | [1][6][7][8] |

| Molecular Formula | C₃₁H₃₆N₂O₆ | [1][6][7][8] |

| Molecular Weight | 532.64 g/mol | [1][7][8][9] |

| Appearance | White to off-white powder | [1][10] |

| Melting Point | ~80 °C (decomposes) | [7][10] |

| Storage Temperature | -20°C | [7] |

Key Applications in Research and Drug Development

The ability to selectively deprotect the lysine side chain on-resin makes this compound invaluable for a range of advanced applications:

-

Branched and Multivalent Peptides: It serves as a branching point for synthesizing peptides with multiple chains.[1][6][11] This is crucial for creating constructs like Multiple Antigenic Peptides (MAPs) for vaccine development, antimicrobial peptides with enhanced activity, and multivalent ligands for improved receptor binding.[6][7][11]

-

Cyclic Peptides: this compound is instrumental in forming side-chain-to-tail or side-chain-to-side-chain lactam bridges.[2][7] Cyclization can significantly improve the metabolic stability, receptor affinity, and bioavailability of peptide drug candidates.[2]

-

Site-Specific Labeling and Conjugation: Researchers can introduce fluorescent dyes, biotin tags, radiolabels, or other reporter groups at a specific lysine residue.[12] This is vital for creating diagnostic tools and studying peptide trafficking and localization.

-

Peptidomimetics and Drug Conjugates: The exposed lysine side chain is a key handle for attaching non-peptidic moieties, polyethylene glycol (PEG), or cytotoxic payloads for creating antibody-drug conjugates (ADCs) and other advanced therapeutics.[2][12]

Experimental Protocols

The following are detailed methodologies for the incorporation and selective deprotection of this compound in a typical Fmoc-SPPS workflow.

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol outlines a standard manual coupling cycle within an Fmoc-SPPS workflow.

-

Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group from the growing peptide chain.[4][13] Wash the resin thoroughly with DMF (3-5 times).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HCTU or HBTU (0.95 equivalents relative to the amino acid) in DMF. Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[13]

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Selective Deprotection of the Dde Group

Choose one of the following methods based on the required orthogonality with other protecting groups.

Method A: Hydrazine-Based Deprotection

This is the traditional method but lacks full orthogonality with the Fmoc group.[5] It is best used when the N-terminus is protected with a group stable to hydrazine (e.g., Boc) or after the final Fmoc-amino acid has been coupled.[4][5]

-

Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[3][5]

-

Deprotection Reaction: Add the 2% hydrazine solution to the peptide-resin.

-

Incubation: Allow the mixture to react at room temperature. The reaction is typically performed in multiple short treatments (e.g., 3 treatments of 3-5 minutes each) to minimize side reactions.[3][5][14]

-

Washing: After the final treatment, thoroughly wash the resin with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved Dde-adduct. The resin is now ready for side-chain modification.

Method B: Hydroxylamine-Based Deprotection (Fmoc-Orthogonal)

This method offers true orthogonality, as it selectively removes the Dde group without affecting the N-terminal Fmoc protecting group.[5][7][9]

-

Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride (e.g., 1.8 mM) and imidazole (e.g., 1.4 mM) in a solvent mixture such as N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM).[9]

-

Deprotection Reaction: Add the hydroxylamine/imidazole solution to the peptide-resin.

-

Incubation: Gently agitate the mixture at room temperature for 1-3 hours.[5][9]

-

Washing: Following incubation, wash the resin thoroughly with DMF and DCM. The resin now has a free lysine side-chain amine while the N-terminal Fmoc group remains intact, allowing for further peptide elongation if needed.

Mandatory Visualizations

Diagram 1: Orthogonal Deprotection Strategy

Caption: Orthogonal removal of Fmoc and Dde protecting groups.

Diagram 2: Workflow for Branched Peptide Synthesis

Caption: Workflow for synthesizing a branched peptide using this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. merel.si [merel.si]

- 7. This compound Novabiochem 150629-67-7 [sigmaaldrich.com]

- 8. biotage.com [biotage.com]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc-L-Lys(Dde)-OH | 150629-67-7 [chemicalbook.com]

- 11. chempep.com [chempep.com]

- 12. nbinno.com [nbinno.com]

- 13. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]

- 14. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]

The Solubility Profile of Fmoc-Lys(Dde)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-lysine (Fmoc-Lys(Dde)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates key chemical pathways involving this derivative.

Introduction

This compound is a quasi-orthogonally protected lysine derivative essential for the synthesis of complex peptides, including branched peptides, cyclic peptides, and those requiring site-specific side-chain modifications.[1] The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is base-labile, typically removed with piperidine, while the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the ε-amine is cleaved by dilute hydrazine. This orthogonal deprotection strategy allows for selective manipulation of the lysine side chain while the peptide backbone remains anchored to the solid support.[1]

The efficiency of coupling reactions in SPPS is highly dependent on the complete solubilization of the incoming Fmoc-amino acid. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. Therefore, a thorough understanding of the solubility of this compound in various solvents is paramount for successful peptide synthesis.

Data Presentation: Solubility of this compound

While comprehensive quantitative data for this compound across a wide range of solvents is not extensively published, the following table summarizes available qualitative and semi-quantitative information. The data is compiled from chemical supplier technical data sheets and related scientific literature on Fmoc-amino acid solubility. The common solvents used in SPPS are polar aprotic solvents capable of dissolving the protected amino acids.[2][3]

| Solvent | Abbreviation | Molar Mass ( g/mol ) | Solubility (Qualitative) | Solubility (Quantitative Estimate) |

| N,N-Dimethylformamide | DMF | 73.09 | Clearly Soluble | > 0.5 M (> 266 g/L) |

| N-Methyl-2-pyrrolidone | NMP | 99.13 | Soluble | Likely > 0.5 M |

| Dimethyl sulfoxide | DMSO | 78.13 | Soluble | Likely > 0.5 M |

| Dichloromethane | DCM | 84.93 | Soluble | Variable, often used in mixtures |

| Methanol | MeOH | 32.04 | Soluble | Data not available |

| Chloroform | CHCl₃ | 119.38 | Soluble | Data not available |

| Ethyl Acetate | EtOAc | 88.11 | Soluble | Data not available |

| Acetone | (CH₃)₂CO | 58.08 | Soluble | Data not available |

| Water | H₂O | 18.02 | Sparingly Soluble/Insoluble | Very low |

Note: Quantitative estimates are based on supplier data and solubility studies of similar Fmoc-protected amino acids. Most Fmoc-amino acids show high solubility (>0.4 M) in common SPPS solvents.[4] The solubility in DMF is reported as "1 mmol in 2mL, clearly soluble", which corresponds to a concentration of 0.5 M.

Experimental Protocols

Methodology for Determining Solubility of this compound

This protocol outlines a standard procedure for the gravimetric and spectroscopic determination of the solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (solid powder)

-

Solvents of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Sonicator bath

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Syringe filters (0.2 µm, solvent-compatible)

Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a pre-weighed glass vial. Record the exact mass.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Tightly cap the vial and vortex vigorously for 1 minute to suspend the solid.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium. Intermittent sonication can be used to break up aggregates.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully collect a precise aliquot of the supernatant (e.g., 0.5 mL) using a micropipette, ensuring no solid particles are disturbed. For higher accuracy, pass the supernatant through a 0.2 µm syringe filter.

-

-

Gravimetric Determination (Optional but recommended for validation):

-

Transfer the collected supernatant to a pre-weighed vial.

-

Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator.

-

Once the solvent is removed, weigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the aliquot taken.

-

-

Spectroscopic Determination:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the Fmoc group at its maximum wavelength (around 267 nm or 301 nm) for each standard to generate a calibration curve (Absorbance vs. Concentration).

-

Take the filtered supernatant from the saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and calculate the concentration of the original saturated solution, thus determining the solubility.

-

Mandatory Visualizations

The following diagrams illustrate key processes involving this compound in peptide synthesis.

References

A Deep Dive into Solid-Phase Peptide Synthesis Utilizing Fmoc-Lys(Dde)-OH: A Technical Guide

For researchers, scientists, and professionals in drug development, the precise chemical synthesis of complex peptides is a cornerstone of innovation. Solid-Phase Peptide Synthesis (SPPS) employing the Fmoc (9-fluorenylmethoxycarbonyl) strategy stands as a dominant methodology. This guide provides an in-depth technical overview of Fmoc-SPPS with a special focus on the versatile building block, Fmoc-Lys(Dde)-OH, which enables the creation of sophisticated peptide architectures through orthogonal protection strategies.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The foundational principle of this method is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. This orthogonal protection strategy permits the selective removal of the N-terminal protecting group without disturbing the acid-labile protecting groups on the amino acid side chains.[1][2]

The synthesis cycle primarily consists of three repeating steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]

-

Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts, which is critical to prevent side reactions in the subsequent step.[1]

-

Amino Acid Coupling: The activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly exposed N-terminal amine of the peptide chain, forming a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled.

The Role of this compound in Advanced Peptide Synthesis

This compound is a lysine derivative where the α-amino group is protected by Fmoc and the ε-amino group of the side chain is protected by a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group.[4] This unique arrangement provides an additional layer of orthogonal protection, which is instrumental in the synthesis of complex peptides.[4]

The Dde group is stable to the basic conditions used for Fmoc removal (piperidine) and the acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[5] However, it can be selectively removed under mild conditions, most commonly with a dilute solution of hydrazine in DMF.[4][5] This selective deprotection of the lysine side chain allows for:

-

Synthesis of Branched Peptides: A second peptide chain can be synthesized on the lysine side chain.[4][6]

-

Site-Specific Labeling: Conjugation of molecules such as fluorescent dyes, biotin, or lipids to a specific lysine residue.[6]

-

Preparation of Cyclic Peptides: The lysine side chain can be used as an anchor point for cyclization.[7]

Experimental Protocols and Data

The following sections provide detailed methodologies and quantitative data for the key steps in Fmoc-SPPS involving this compound.

Standard Fmoc-SPPS Cycle

The table below summarizes the typical conditions for each step of the Fmoc-SPPS cycle.

| Step | Reagent/Solvent | Concentration | Reaction Time | Number of Repetitions |

| Resin Swelling | DMF | - | 1 hour | 1 |

| Fmoc Deprotection | 20% Piperidine in DMF | 20% (v/v) | 5-7 minutes | 2 |

| Washing | DMF | - | 1 minute | 5-6 |

| Amino Acid Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HCTU), Base (e.g., DIPEA) in DMF | 4-5 equivalents | 30-60 minutes | 1-2 |

| Washing | DMF | - | 1 minute | 3-5 |

Note: Equivalents are calculated relative to the initial loading of the resin.

Selective Dde Group Removal

The removal of the Dde protecting group is a critical step for side-chain modification. Two common protocols are presented below.

| Protocol | Reagent/Solvent | Concentration | Reaction Time | Temperature |

| Hydrazine Method | Hydrazine monohydrate in DMF | 2% (w/v) | 3 minutes (repeated 3 times) | Room Temperature |

| Hydroxylamine Method | Hydroxylamine hydrochloride and Imidazole in NMP | 1 equiv. and 0.75 equiv. respectively | 30-60 minutes | Room Temperature |

Note: The hydrazine method will also remove the N-terminal Fmoc group, so it is often necessary to protect the N-terminus with a Boc group beforehand.[7][8] The hydroxylamine method is reported to be orthogonal to the Fmoc group.[8][9]

Visualizing the Workflow and Chemical Structures

The following diagrams, generated using the DOT language, illustrate the key processes and molecules involved in SPPS with this compound.

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Caption: Structure of this compound.

Caption: Orthogonal deprotection strategy with Fmoc and Dde.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a powerful tool for the creation of complex and modified peptides. The orthogonal nature of the Dde protecting group, being stable to the conditions for Fmoc removal and acid-mediated cleavage, allows for selective deprotection and modification of the lysine side chain. This capability is crucial for advancing research in areas such as vaccine development, drug delivery, and fundamental biological studies. A thorough understanding of the experimental protocols and the underlying chemical principles is essential for the successful application of this versatile building block in peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. nbinno.com [nbinno.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

A Deep Dive into Fmoc and Dde Protecting Groups: A Technical Guide for Researchers

In the intricate world of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups is paramount. Among the chemist's toolkit, the Fluorenylmethyloxycarbonyl (Fmoc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups stand out as indispensable tools for the orthogonal protection of amines. This technical guide provides an in-depth comparison of the key features of Fmoc and Dde protecting groups, offering researchers, scientists, and drug development professionals a comprehensive resource for their synthetic endeavors.

Core Principles: Orthogonality and Strategic Deprotection

The power of utilizing both Fmoc and Dde in a single synthetic strategy lies in their orthogonality. This means that each group can be selectively removed under distinct chemical conditions without affecting the other. This allows for the precise and sequential unmasking of specific amine functionalities, enabling the synthesis of complex peptides with branches, cyclic structures, or the site-specific attachment of labels and other moieties.

Fmoc , a base-labile protecting group, is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal is typically achieved with a mild base, most commonly piperidine in a polar aprotic solvent. In contrast, Dde is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by treatment with hydrazine or hydroxylamine. This fundamental difference in their lability forms the basis of their orthogonal application.

Quantitative Comparison of Fmoc and Dde Protecting Groups

To facilitate a direct comparison, the following tables summarize the key quantitative parameters associated with the use of Fmoc and Dde protecting groups.

| Feature | Fmoc (Fluorenylmethyloxycarbonyl) | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) |

| Chemical Formula | C₁₅H₁₂O₂ | C₁₀H₁₃O₂ |

| Molecular Weight | 224.26 g/mol | 165.21 g/mol |

| Cleavage Condition | Base-labile | Hydrazine or Hydroxylamine |

| Common Reagent | 20% Piperidine in DMF | 2% Hydrazine in DMF or Hydroxylamine HCl/Imidazole in NMP |

| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, tBu) and Dde | Orthogonal to base-labile (Fmoc) and acid-labile groups |

| Monitoring | UV absorbance of dibenzofulvene byproduct at ~300 nm | Not readily monitored by UV-Vis |

Table 1: General Properties of Fmoc and Dde Protecting Groups

| Reaction | Reagent(s) | Typical Concentration | Typical Reaction Time | Typical Yield |

| Fmoc Protection | Fmoc-OSu, NaHCO₃ | 1.05 equivalents of Fmoc-OSu | 16 hours | High |

| Fmoc-Cl, Base | 1.1 equivalents of Fmoc-Cl | Minutes to hours | Good to excellent | |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 7 minutes | >99% |

| DBU/Piperidine in DMF | 2%/2% (v/v) | 2 x 3 minutes | High | |

| Dde Protection | Dde-OH | 10 equivalents | 60 minutes | Variable |

| Dde Deprotection | Hydrazine monohydrate in DMF | 2% (v/v) | 3 x 3 minutes | High |

| Hydroxylamine HCl, Imidazole in NMP | 1 equivalent Hydroxylamine HCl | 30-60 minutes | High |

Table 2: Typical Reaction Conditions and Yields for Fmoc and Dde Manipulations

Experimental Protocols

Protocol 1: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu

Materials:

-

Amino acid (1.0 equivalent)

-

Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) (1.05 equivalents)

-

10% aqueous sodium bicarbonate solution

-

Dioxane

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the amino acid in the 10% aqueous sodium bicarbonate solution.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the Fmoc-protected amino acid with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 2: On-Resin Fmoc Deprotection using Piperidine

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 7 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next coupling step.

Protocol 3: On-Resin Dde Deprotection using Hydrazine

Materials:

-

Dde-protected peptide-resin (with N-terminal Fmoc group intact or protected with a Boc group)

-

2% (v/v) hydrazine monohydrate in DMF

-

DMF

Procedure:

-

Swell the Dde-protected peptide-resin in DMF in a reaction vessel.

-

Drain the DMF.

-

Add the 2% hydrazine in DMF solution to the resin.

-

Agitate the mixture for 3 minutes at room temperature.[1]

-

Drain the deprotection solution.

-

Repeat steps 3-5 two more times.[1]

-

Wash the resin thoroughly with DMF (5-7 times).

-

The deprotected amine is now ready for subsequent modification.

Protocol 4: Orthogonal Dde Deprotection using Hydroxylamine

This method is particularly useful when the presence of hydrazine is undesirable or when complete orthogonality to Fmoc is critical.[1]

Materials:

-

Dde-protected peptide-resin

-

Hydroxylamine hydrochloride (1 equivalent based on resin loading)

-

Imidazole (0.75 equivalents based on resin loading)

-

N-Methyl-2-pyrrolidone (NMP)

-

DMF

Procedure:

-

Swell the Dde-protected peptide-resin in DMF and then wash with NMP.

-

Prepare the deprotection solution by dissolving hydroxylamine hydrochloride and imidazole in NMP.

-

Add the deprotection solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature.[1]

-

Drain the solution and wash the resin thoroughly with NMP, followed by DMF.

-

The deprotected amine is now available for further reaction.

Visualizing the Chemistry: Structures, Mechanisms, and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures, deprotection mechanisms, and a typical orthogonal synthetic workflow.

Caption: Chemical structures of the Fmoc and Dde protecting groups.

Caption: Mechanisms of Fmoc and Dde deprotection.

Caption: Orthogonal synthesis workflow using Fmoc and Dde.

Potential Side Reactions and Mitigation Strategies

While powerful, the chemistries involving Fmoc and Dde are not without potential pitfalls. Awareness of these side reactions is crucial for optimizing synthetic outcomes.

Fmoc Chemistry Side Reactions:

-

Aspartimide Formation: A common side reaction involving aspartic acid residues, leading to the formation of a cyclic imide. This can be minimized by using faster deprotection conditions (e.g., DBU/piperidine) or by employing protecting groups on the preceding amino acid's backbone amide.

-

Diketopiperazine Formation: Cyclization of the N-terminal dipeptide can occur, leading to cleavage from the resin. This is particularly problematic with proline or glycine at the second position. Using sterically hindered resins or pre-activated amino acids can mitigate this.

-

Racemization: The basic conditions of Fmoc deprotection can lead to epimerization, especially of C-terminal residues. The use of milder bases or additives like HOBt can reduce racemization.

Dde Chemistry Side Reactions:

-

Dde Migration: The Dde group has been reported to migrate from the ε-amino group of one lysine to the unprotected ε-amino group of another lysine residue, particularly during Fmoc deprotection with piperidine.[2] This can be prevented by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal in short reaction times.[2]

-

Incomplete Cleavage: The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, while less prone to migration, can sometimes be difficult to remove completely. Extended reaction times or slightly higher concentrations of hydrazine may be necessary.

Conclusion

The Fmoc and Dde protecting groups represent a powerful orthogonal pair that has significantly expanded the possibilities in peptide synthesis and the creation of complex organic molecules. A thorough understanding of their individual characteristics, deprotection kinetics, and potential side reactions is essential for their successful implementation. By carefully selecting reaction conditions and being mindful of potential pitfalls, researchers can leverage the unique properties of Fmoc and Dde to achieve their synthetic goals with high efficiency and purity, paving the way for new discoveries in medicine and materials science.

References

A Technical Guide to the Theoretical Principles of Selective Deprotection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The ability to selectively unmask a single reactive site within a complex molecule, while others remain shielded, is paramount to achieving the desired molecular architecture. This technical guide provides an in-depth exploration of the theoretical principles governing selective deprotection, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences. We will delve into the core concepts of chemoselectivity and orthogonality, present quantitative data for comparative analysis of common deprotection strategies, and provide detailed experimental protocols for key transformations.

Core Principles: Chemoselectivity and Orthogonality

The foundation of selective deprotection lies in two key principles: chemoselectivity and orthogonality.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the context of deprotection, this means choosing a reagent and reaction conditions that will cleave a specific protecting group while leaving other protecting groups and sensitive functionalities within the molecule intact. This selectivity is often governed by the inherent reactivity of the protecting groups and the fine-tuning of reaction parameters such as temperature, solvent, and the nature of the catalyst.

Orthogonality is a more stringent principle that involves the use of multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents and conditions without affecting the others.[1] This allows for a programmed and sequential unmasking of functional groups, which is crucial in the synthesis of complex molecules like peptides, oligonucleotides, and natural products.[2] A classic example is the use of Fmoc (base-labile), Boc (acid-labile), and Cbz (hydrogenolysis-labile) protecting groups in peptide synthesis, allowing for the selective deprotection of the N-terminus and side chains at different stages of the synthesis.[3][4]

The strategic implementation of these principles enables chemists to navigate complex synthetic pathways with precision and efficiency, minimizing side reactions and maximizing yields.

Data Presentation: A Comparative Analysis of Deprotection Methods

The selection of an appropriate deprotection strategy is a critical decision in synthetic planning. The following tables provide a comparative summary of deprotection methods for common protecting groups, with a focus on quantitative data such as reaction times and yields to facilitate an informed choice.

Deprotection of Alcohol Protecting Groups

| Protecting Group | Substrate Type | Reagents and Conditions | Time (h) | Yield (%) | Citation |

| Mesitoyl | Primary Alcohol | LiAlH₄, THF, 0 °C to rt | 2 | >95 | [5] |

| Pivaloyl | Primary Alcohol | LiAlH₄, THF, 0 °C to rt | 2 | >95 | [5] |

| Acetyl | Primary Alcohol | K₂CO₃, MeOH, rt | 1 | >98 | [5] |

| Benzyl (Bn) | Primary Alcohol | H₂, 10% Pd/C, EtOH, rt | 1-4 | >95 | [5] |

| tert-Butyldimethylsilyl (TBDMS) | Primary Alcohol | TBAF (1M in THF), THF, rt | 1 | >95 | [5] |

| Triethylsilyl (TES) | Primary Alcohol | p-TsOH (0.33 eq.), MeOH, 0 °C | 1-2 | N/A | [6] |

| Triisopropylsilyl (TIPS) | Primary Alcohol | HF-Pyridine, THF, Pyridine, 0 °C | 8 | High | [6] |

| Tetrahydropyranyl (THP) | Various | LiCl, H₂O, DMSO, 90 °C | 6 | Excellent | [7] |

| p-Methoxybenzyl (PMB) | Various | DDQ, CH₂Cl₂/H₂O, rt | 0.5-2 | 85-95 | [8] |

Deprotection of Amine Protecting Groups

| Protecting Group | Substrate | Reagents and Conditions | Time (h) | Yield (%) | Orthogonality Notes | Citation |

| tert-Butoxycarbonyl (Boc) | N-Boc-aniline | 50% TFA in DCM, rt | 2 | >95 | Not orthogonal to other acid-labile groups. | [9] |

| Benzyloxycarbonyl (Cbz) | N-Cbz-aniline | H₂, 10% Pd/C, MeOH, rt | 1-24 | 98 | Orthogonal to Boc and Fmoc. | [10] |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-protected peptide-resin | 20% Piperidine in DMF, rt | 0.2-0.5 | >95 | Orthogonal to Boc and Cbz. | [3] |

| Allyloxycarbonyl (Alloc) | Alloc-protected amine | Pd(PPh₃)₄, PhSiH₃, DCM, rt | 0.5-2 | 90-99 | Orthogonal to Boc, Cbz, and Fmoc. | [11] |

| Trityl (Trt) | N-Trityl amine | 1% TFA in DCM, rt | < 0.2 | High | Not orthogonal to Boc. | [11] |

Deprotection of Carbonyl Protecting Groups

| Protecting Group | Substrate Type | Reagents and Conditions | Time (min) | Yield (%) | Citation |

| 2-Methyl-1,3-dioxolane | Ketone | 1M HCl, Acetone, rt | 30 | >95 | [12] |

| Dimethyl acetal | Aldehyde | 1M HCl, Acetone, rt | 15 | >95 | [12] |

| 1,3-Dioxane | Ketone | 1M HCl, Acetone, rt | 60 | >95 | [12] |

| 1,3-Dithiane | Ketone | HgCl₂, CaCO₃, MeCN/H₂O, rt | 30-120 | 85-95 | [12] |

| 2-Phenyl-1,3-dioxolane | Aldehyde | NaBArF₄ (cat.), H₂O, 30 °C | 5 | Quantitative | [12] |

Experimental Protocols

This section provides detailed methodologies for key selective deprotection experiments.

Protocol 1: Selective Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether

Principle: This protocol describes the selective removal of a TBDMS protecting group from a primary alcohol in the presence of a more sterically hindered silyl ether or other protecting groups using tetra-n-butylammonium fluoride (TBAF).

Materials:

-

TBDMS-protected alcohol

-

Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at 0 °C or room temperature.

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Protocol 2: Orthogonal Deprotection of Fmoc and Boc Groups in Peptide Synthesis

Principle: This protocol illustrates the sequential, orthogonal deprotection of the Fmoc group (base-labile) from the N-terminus of a peptide chain followed by the cleavage of a Boc group (acid-labile) from an amino acid side chain.

A. Fmoc Deprotection: Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step or further modification.

B. Boc Deprotection: Materials:

-

Peptide-resin with a Boc-protected side chain

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

After completion of the peptide synthesis, wash the resin with DCM.

-

Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA in DCM (e.g., 50-95% TFA), often with scavengers like triisopropylsilane and water to trap reactive carbocations.

-

Agitate the mixture at room temperature for 1-3 hours.

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Lyophilize the peptide to obtain the final product.

Protocol 3: Chemoselective Deprotection of a p-Methoxybenzyl (PMB) Ether

Principle: This protocol describes the selective cleavage of a PMB ether in the presence of other protecting groups, such as benzyl (Bn) ethers, using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Materials:

-

PMB-protected alcohol

-

Dichloromethane (CH₂Cl₂)

-

Water

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of CH₂Cl₂ (18 mL) and water (2 mL) in a round-bottom flask.

-

Add DDQ (1.2 mmol) to the solution in one portion at room temperature. The reaction mixture will typically turn dark.

-

Stir the reaction vigorously and monitor its progress by TLC. The reaction is usually complete within 30 minutes to 2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Visualizing the Logic of Selective Deprotection

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in selective deprotection.

Caption: Logical flow of an orthogonal deprotection strategy.

Caption: Decision tree for selecting a deprotection strategy.

Caption: General experimental workflow for a deprotection reaction.

Conclusion

The principles of selective deprotection are fundamental to the art and science of modern organic synthesis. A thorough understanding of chemoselectivity and orthogonality, coupled with a practical knowledge of the vast array of available protecting groups and their specific deprotection conditions, is essential for the successful construction of complex molecular targets. This guide has provided a foundational overview of these principles, supported by comparative data and detailed protocols, to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The strategic and informed application of selective deprotection will continue to be a critical enabler of innovation in chemistry and medicine.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Protective Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Protocol for the Selective Removal of the Dde Protecting Group Using Hydrazine

Introduction

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. Its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and acidic conditions for resin cleavage and side-chain deprotection (e.g., TFA) makes it an invaluable tool for orthogonal protection schemes.[1][2] This orthogonality allows for the selective deprotection of specific amine groups, enabling the synthesis of complex peptides such as branched, cyclic, or side-chain modified peptides.[2]

The most common method for the removal of the Dde group is treatment with a dilute solution of hydrazine in a suitable organic solvent, typically N,N-dimethylformamide (DMF).[3][4] This application note provides a detailed protocol for the efficient and selective removal of the Dde protecting group from peptides synthesized on solid support using hydrazine.

Chemical Reaction and Mechanism

The removal of the Dde group by hydrazine proceeds via a nucleophilic attack of hydrazine on the Dde group, leading to the formation of a stable heterocyclic byproduct and the liberation of the free amine. The reaction product of the Dde group with hydrazine is a chromophoric indazole derivative, which allows for spectrophotometric monitoring of the deprotection reaction.

References

Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-Lys(Dde)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched peptides have emerged as a significant class of molecules in drug development, diagnostics, and biomaterials. Their unique architecture, featuring multiple peptide chains radiating from a central core, imparts several advantageous properties compared to their linear counterparts. These include enhanced enzymatic stability, increased binding avidity to biological targets, and improved pharmacokinetic profiles. The synthesis of well-defined, unsymmetrical branched peptides is reliably achieved using solid-phase peptide synthesis (SPPS) with the orthogonally protected amino acid, Fmoc-Lys(Dde)-OH.

The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine allows for the stepwise elongation of the primary peptide chain, while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the ε-amine of the lysine side chain provides a stable, yet selectively cleavable, protecting group. This orthogonality is the cornerstone of this synthetic strategy, as the Dde group is stable to the basic conditions required for Fmoc removal (e.g., piperidine) but can be selectively cleaved under mild hydrazinolysis conditions.[1] This allows for the on-resin synthesis of a secondary peptide chain from the lysine side chain, yielding a precisely defined branched structure.

Recent advancements, particularly the use of microwave-assisted solid-phase peptide synthesis (MW-SPPS), have significantly accelerated the synthesis of these complex molecules, reducing synthesis times from days to hours while often improving the purity of the crude product.[2][3]

Applications of Branched Peptides

The versatility of branched peptides has led to their application in a wide array of biomedical fields:

-

Drug Development: Branched peptides can exhibit enhanced stability, solubility, and bioavailability.[4] Their multivalent nature can lead to increased potency and selectivity for therapeutic targets.

-

Vaccine Development: Multiple antigenic peptides (MAPs), a form of symmetrically branched peptides, can present multiple copies of an epitope, eliciting a stronger immune response.[4]

-

Biomaterials: The self-assembly properties of certain branched peptides can be exploited to create nanofibers and hydrogels for tissue engineering and drug delivery applications.

-

Diagnostics and Imaging: Branched peptides can be functionalized with imaging agents or labels for use as diagnostic probes. The synthesis of a dual-functional fluorogenic cancer imaging probe is one such example.[5]

Data Presentation: Synthesis of Branched Peptides

The following tables summarize quantitative data from the synthesis of various branched peptides using this compound, highlighting the efficiency of microwave-assisted methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional SPPS for Branched Peptide Synthesis

| Branched Peptide | Synthesis Method | Synthesis Time (hours) | Crude Purity (%) | Reference |

| Lactoferricin-Lactoferrampin Chimera | Microwave-Assisted | < 5 | 77 | [2] |

| Histone H2B (118-126) - Ubiquitin (47-76) | Microwave-Assisted | < 5 | 75 | [2] |

| Tetra-branched Antifreeze Peptide Analogue | Microwave-Assisted | < 5 | 71 | [2] |

| "Difficult" Linear Peptide (Control) | Conventional | > 40 | Very Low | [6][7] |

| "Difficult" Linear Peptide (Control) | Microwave-Assisted | Significantly Reduced | Improved | [6][7] |

Table 2: Examples of Reagents and Conditions for Branched Peptide Synthesis

| Step | Reagent/Condition | Typical Concentration/Parameters | Notes |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | Standard for Fmoc-SPPS. |

| Amino Acid Coupling | Fmoc-amino acid, DIC, Oxyma Pure in DMF | 5-fold excess of amino acid, 1.0 M DIC, 1.0 M Oxyma | Example of a common coupling cocktail.[2] |

| Fmoc-amino acid, HBTU, DIEA in DMF | 4-fold excess of reagents | Another widely used coupling method. | |